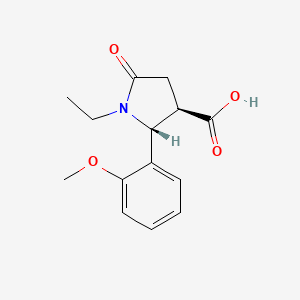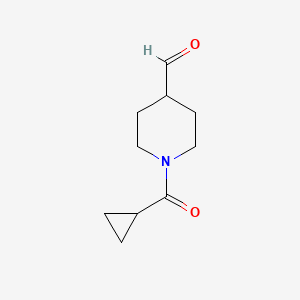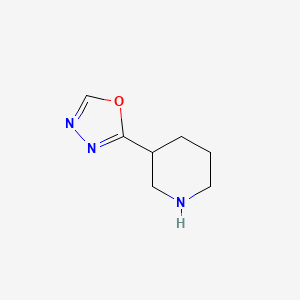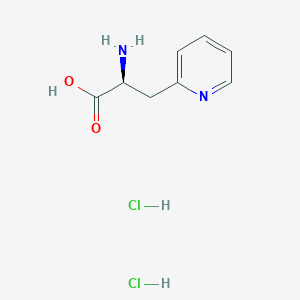
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains functional groups such as carboxylic acid, ether, and pyrrolidine . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including aldol reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific structural information for this compound was not found .Chemical Reactions Analysis
The compound’s functional groups suggest it could participate in a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Unfortunately, specific information for this compound was not found .Wissenschaftliche Forschungsanwendungen
Biological Activity and Oxylipin Pathways
(R,R)-3-hydroxyeicosapentaenoic acid (3R-HETE): belongs to the oxylipin class of natural products. These compounds are found in marine and terrestrial sources, as well as in the human body. Due to their biological activities and roles in diverse biosynthetic pathways, oxylipins have attracted significant scientific interest . Researchers study their impact on inflammation, immune responses, and cellular signaling.
Prostaglandin and Leukotriene Biosynthesis
3R-HETE is biosynthesized from eicosapentaenoic acid (EPA), one of the ω-3 polyunsaturated fatty acids (PUFAs). It serves as a precursor for prostaglandins, leukotrienes, and other eicosanoids. These lipid mediators play crucial roles in inflammation, pain, and immune regulation. Investigating the specific pathways involving 3R-HETE sheds light on its functional significance .
Studying Stereochemistry and Enantiomers
The absolute configuration at C-3 in 3R-HETE has been tentatively assigned. Researchers use synthetic approaches to prepare both ®- and (S)-enantiomers. Understanding their stereochemistry helps elucidate their interactions with biological targets and enzymes. Techniques like 19F NMR Mosher esters analysis provide valuable insights .
Antimicrobial Properties
While research on 3R-HETE’s antimicrobial effects is limited, exploring its potential in microbial pathogenesis is essential. Investigating its interactions with bacterial or fungal membranes, enzymes, or signaling pathways could reveal novel therapeutic strategies .
Cardiovascular Health and Inflammation
EPA-derived oxylipins, including 3R-HETE, are associated with cardiovascular health. They modulate platelet aggregation, vascular tone, and inflammation. Researchers study their impact on cardiovascular diseases, such as atherosclerosis and hypertension .
Drug Development and Targeted Therapies
Understanding the biological effects of 3R-HETE can inspire drug development. Researchers explore its potential as a therapeutic agent or as a lead compound for designing novel drugs. Targeting specific pathways influenced by 3R-HETE may yield promising treatments for inflammatory disorders, cancer, or metabolic diseases.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-15-12(16)8-10(14(17)18)13(15)9-6-4-5-7-11(9)19-2/h4-7,10,13H,3,8H2,1-2H3,(H,17,18)/t10-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLRPQJJKWEIQG-MFKMUULPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)
![2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B3080222.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080244.png)


![[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3080278.png)

![3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B3080289.png)

